molecular formula C25H20ClN3O5 B3748736 METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE

METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE

Cat. No.: B3748736
M. Wt: 477.9 g/mol
InChI Key: JWYFKUYOGFUNMS-UHFFFAOYSA-N
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Description

METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phthalazinone moiety, and an acetamido linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phthalazinone moiety: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorobenzene derivatives and suitable coupling reagents.

    Acetamido linkage formation: This step typically involves the reaction of an amine with an acylating agent.

    Final esterification: The final step involves the esterification of the intermediate compound with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and phthalazinone moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The acetamido linkage may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(4-CHLOROPHENYL)ACETATE
  • METHYL 2-(2-CHLOROPHENYL)ACETATE
  • ETHYL 4-CHLOROPHENYLACETATE

Uniqueness

METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE is unique due to its complex structure, which combines multiple functional groups and moieties This complexity allows for diverse chemical reactivity and potential applications in various fields

Properties

IUPAC Name

methyl 2-[4-[[2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O5/c1-33-23(31)15-34-19-12-10-18(11-13-19)27-22(30)14-29-25(32)21-5-3-2-4-20(21)24(28-29)16-6-8-17(26)9-7-16/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYFKUYOGFUNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}PHENOXY)ACETATE

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